molecular formula C9H11ClFN B1286583 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 223754-20-9

5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1286583
CAS No.: 223754-20-9
M. Wt: 187.64 g/mol
InChI Key: ALDKGIXHFMGJRE-UHFFFAOYSA-N
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Description

5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: is a chemical compound with the molecular formula C9H11ClFN. It is a fluorinated derivative of indanamine, characterized by the presence of a fluorine atom at the 5-position of the indane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Reduction: The reduction of the resulting fluorinated intermediate to form the dihydro-indane structure.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position or the indane ring.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Oxidation: Formation of 5-fluoro-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 5-fluoro-2,3-dihydro-1H-inden-1-amine.

    Substitution: Various substituted indanamine derivatives.

    Hydrolysis: Free 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Scientific Research Applications

Chemistry: 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, potentially leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research, with studies focusing on its effects on neurotransmitter systems and enzyme inhibition.

Comparison with Similar Compounds

  • 5-fluoro-1-indanamine
  • 2,3-dihydro-1H-inden-1-amine
  • 5-chloro-2,3-dihydro-1H-inden-1-amine

Comparison: 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to non-fluorinated or differently substituted analogs. The fluorine atom increases lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDKGIXHFMGJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598405
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223754-20-9
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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